molecular formula C8H7IN2O B13667858 5-Iodo-3-methoxy-1H-indazole

5-Iodo-3-methoxy-1H-indazole

Cat. No.: B13667858
M. Wt: 274.06 g/mol
InChI Key: MRFUPSCMONXBTF-UHFFFAOYSA-N
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Description

5-Iodo-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of iodine and methoxy groups in this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methoxy-1H-indazole typically involves the iodination of 3-methoxy-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indazole ring. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Substitution Products: Azido, cyano, or other substituted indazoles.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Coupling Products: Biaryl or alkyne-linked indazole derivatives.

Scientific Research Applications

5-Iodo-3-methoxy-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methoxy-1H-indazole involves its interaction with specific molecular targets. The iodine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 3-Iodo-5-methoxy-1H-indazole
  • 5-Iodo-1H-indazole
  • 3-Methoxy-1H-indazole

Comparison: 5-Iodo-3-methoxy-1H-indazole is unique due to the presence of both iodine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

5-iodo-3-methoxy-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFUPSCMONXBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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